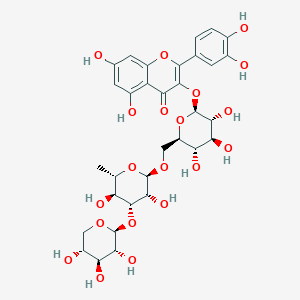
Camellianoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camellianoside is a quercetin O-glucoside consisting of quercetin having a beta-D-xylopyranosyl-(1->3)-6-deoxy-alpha-L-mannopyranosyl-(1->6)-beta-D-glucopyranosyl residue at position 3. It is isolated from the leaves of Camellia japonica and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a quercetin O-glucoside, a trisaccharide derivative and a beta-D-glucoside.
Applications De Recherche Scientifique
Antioxidant Properties
Camellianoside has been shown to possess potent antioxidant activities. In studies, its ability to scavenge free radicals was evaluated using the diphenylpicrylhydrazyl (DPPH) radical scavenging method. The results indicated that this compound exhibited higher antioxidant activity compared to standard antioxidants like L-cysteine and L-ascorbic acid . This property is critical in mitigating oxidative stress-related diseases, making it a candidate for further research in health applications.
Anti-inflammatory Effects
Research indicates that extracts from Camellia japonica, including those containing this compound, can reduce inflammation. In a study involving human corneal epithelial cells, treatment with Camellia japonica extracts led to decreased apoptosis and reduced levels of inflammatory markers . This suggests potential therapeutic applications for conditions characterized by inflammation, such as dry eye syndrome.
Cosmeceutical Applications
This compound has demonstrated potential in the field of cosmeceuticals, particularly for its anti-photoaging properties. A study found that this compound A, a related compound, inhibited the production of matrix metalloproteinase-1 (MMP-1), an enzyme associated with collagen degradation in skin cells exposed to ultraviolet radiation . This indicates that this compound could be formulated into skincare products aimed at preventing photoaging.
Antimicrobial Activity
The antimicrobial properties of Camellia japonica extracts have been documented, suggesting that compounds like this compound may contribute to antibacterial and antifungal activities. These properties are essential for developing natural preservatives and therapeutic agents against infections .
Nutritional and Health Benefits
The nutritional profile of Camellia japonica flowers shows a high content of bioactive compounds, including flavonoids like this compound. These compounds are linked to various health benefits, including antioxidant and anti-inflammatory effects . The incorporation of such bioactive compounds into dietary supplements could enhance their health-promoting properties.
Data Table: Summary of Applications
Propriétés
Formule moléculaire |
C32H38O20 |
|---|---|
Poids moléculaire |
742.6 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)28(51-30-24(43)20(39)15(37)7-46-30)26(45)31(48-9)47-8-17-21(40)23(42)25(44)32(50-17)52-29-22(41)18-14(36)5-11(33)6-16(18)49-27(29)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,28,30-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23-,24+,25+,26+,28+,30-,31+,32-/m0/s1 |
Clé InChI |
GSTBDLJYXUQTFK-FODKTCEYSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O |
Synonymes |
camellianoside quercetin-3-O-beta-D-xylopyranosyl-(1-3)-O-alpha-L-rhamnopyranosyl-(1-6)-O-beta-D-glucopyranoside quercetin-3-O-xylopyranosyl-1-3-O-rhamnopyranosyl-1-6-O-glucopyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















